(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-8-11(19-15-14-8)12(17)16-6-10(7-16)18-9-3-2-4-13-5-9/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAMWLWUSQMXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, followed by the formation of the azetidine ring, and finally, the coupling of these two moieties through a methanone linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule. Substitution reactions can produce a wide variety of derivatives depending on the substituents introduced .
Scientific Research Applications
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial and anticancer activities.
Medicine: It is investigated for its potential therapeutic effects against various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with biological targets due to its mesoionic nature, allowing it to cross cellular membranes and bind to enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized in Table 1.
Table 1: Comparison of Structural Analogs
Physicochemical Properties
- Solubility : The pyridinyloxy group in the target compound likely improves water solubility compared to the cyclohexylsulfonyl analog , which is more lipophilic.
Key Research Findings and Gaps
Structural Flexibility : The azetidine ring’s rigidity may improve target selectivity over flexible chains in other thiadiazole derivatives .
Unreported Bioactivity: While antitumor and TLR-modulating activities are noted in analogs , the target compound requires empirical testing to confirm similar or enhanced effects.
Synthetic Optimization: Adapting methods from (e.g., hydrazonoyl halide reactions, HATU-mediated coupling) could streamline the target compound’s synthesis.
Biological Activity
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties.
Structure and Synthesis
The compound consists of a thiadiazole ring and a pyridine moiety linked through an azetidine structure. The presence of these heterocycles is significant as they are known to enhance biological activity. The synthesis typically involves multi-step reactions that incorporate various functional groups to optimize efficacy.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study reviewed the synthesis of various thiadiazole derivatives and their biological evaluations, revealing effective antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Activity (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 µg/mL |
| Compound B | Escherichia coli | 15 µg/mL |
| Compound C | Candida albicans | 10 µg/mL |
Anticancer Activity
Thiadiazole derivatives have also shown promising anticancer effects. A study demonstrated that certain 1,3,4-thiadiazole derivatives induced apoptotic cell death in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were reported to be significantly lower than standard chemotherapeutics like 5-Fluorouracil .
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound D | MCF-7 | 0.28 |
| Compound E | HepG2 | 9.6 |
| Compound F | HL-60 | 2.32 |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing thiadiazole rings has been extensively studied. In vivo experiments using carrageenan-induced paw edema models showed significant reductions in inflammation markers when treated with these derivatives. The mechanism is believed to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cytotoxicity Mechanism : Induction of apoptosis through the activation of caspases.
- Antimicrobial Mechanism : Disruption of microbial cell walls and interference with metabolic pathways.
- Anti-inflammatory Mechanism : Modulation of inflammatory mediators and inhibition of NF-kB signaling pathways.
Case Studies
Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a derivative similar to the compound showed significant tumor reduction in patients with advanced solid tumors after a treatment regimen .
- Case Study 2 : In a study targeting bacterial infections in immunocompromised patients, a thiadiazole derivative demonstrated improved outcomes compared to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
